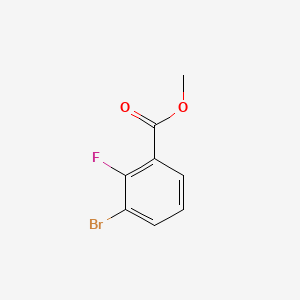

Methyl 3-bromo-2-fluorobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOFHFOFKBYRHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80616123 | |

| Record name | Methyl 3-bromo-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206551-41-9 | |

| Record name | Methyl 3-bromo-2-fluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206551-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-bromo-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-Bromo-2-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-bromo-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromo-2-fluorobenzoate, with the CAS Registry Number 206551-41-9 , is a strategically substituted aromatic carboxylate that has emerged as a pivotal building block in modern organic synthesis.[1] Its unique electronic and steric properties, arising from the ortho-fluoro and meta-bromo substituents, render it a versatile synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-proven synthesis protocol, and an exploration of its significant applications, most notably as a key intermediate in the synthesis of the BRAF inhibitor, Dabrafenib. Furthermore, this document outlines essential analytical characterization techniques and provides robust safety and handling protocols to ensure its effective and safe utilization in a research and development setting.

Introduction and Physicochemical Profile

This compound is a halogenated aromatic ester that typically presents as a white to pale yellow solid at room temperature.[1] The strategic placement of the fluorine and bromine atoms on the benzene ring significantly influences its reactivity. The electron-withdrawing nature of the fluorine atom ortho to the ester group enhances the electrophilicity of the aromatic ring, while the bromine atom at the meta position serves as a versatile handle for a variety of cross-coupling reactions.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 206551-41-9 | [1] |

| Molecular Formula | C₈H₆BrFO₂ | [1] |

| Molecular Weight | 233.03 g/mol | [1] |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | 35-39 °C | |

| Boiling Point | ~255 °C at 760 mmHg | [1] |

| Density | ~1.578 g/cm³ | [1] |

| Solubility | Soluble in methanol and other common organic solvents. | |

| Purity | Typically ≥98% (GC) |

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of this compound is achieved through the esterification of 3-bromo-2-fluorobenzoic acid. This straightforward reaction provides a high yield of the desired product.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

Materials:

-

3-bromo-2-fluorobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride (as catalyst)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate (for elution)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-2-fluorobenzoic acid (1.0 eq).

-

Esterification: Add an excess of anhydrous methanol (e.g., 10-20 equivalents) to the flask. While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or thionyl chloride (e.g., 1.2 eq) at 0 °C.

-

Reaction Progression: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Applications in Drug Discovery and Organic Synthesis

The unique substitution pattern of this compound makes it a highly valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of various substituents.

Key Intermediate in the Synthesis of Dabrafenib

A paramount application of this compound is its role as a key starting material in the synthesis of Dabrafenib , a potent and selective inhibitor of the BRAF kinase enzyme used in the treatment of certain types of cancer.

The following diagram outlines the initial steps in the synthesis of Dabrafenib, highlighting the crucial role of this compound.

Caption: Initial synthetic route to a key Dabrafenib precursor from this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl ester protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons attached to the fluorine and bromine atoms.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the C=O stretching vibration of the ester group (typically around 1720-1740 cm⁻¹), as well as characteristic absorptions for the C-F and C-Br bonds and the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a characteristic feature in the mass spectrum.

-

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These chromatographic techniques are employed to determine the purity of the compound.

Note on Data Availability: While the techniques listed above are standard for the characterization of this compound, publicly available, citable spectral data is limited. Researchers are advised to obtain a Certificate of Analysis (CoA) with detailed spectral data from their supplier.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Adherence to standard safety protocols for halogenated organic compounds is essential.

Hazard Identification and Personal Protective Equipment (PPE)

-

Hazards: May cause skin, eye, and respiratory tract irritation.

-

Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A laboratory coat and appropriate footwear.

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.

-

Emergency Procedures

The following flowchart outlines the appropriate emergency response procedures.

Sources

Methyl 3-bromo-2-fluorobenzoate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Methyl 3-bromo-2-fluorobenzoate is a halogenated aromatic ester that has emerged as a pivotal building block in modern organic synthesis. Its strategic substitution pattern, featuring a bromine atom and a fluorine atom on the benzene ring, imparts unique reactivity and renders it a valuable precursor for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides an in-depth analysis of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical Properties

This compound is a white to pale yellow solid at room temperature.[1] A comprehensive summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | 3-Bromo-2-fluorobenzoic acid methyl ester | [1] |

| CAS Number | 206551-41-9 | [1] |

| Molecular Formula | C₈H₆BrFO₂ | [1] |

| Molecular Weight | 233.03 g/mol | [1] |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | 35-37 °C | [2] |

| Boiling Point | 255.391 °C at 760 mmHg | [2][3] |

| Density | 1.578 g/cm³ | [1][3] |

| Refractive Index | 1.531 | [1][3] |

| Solubility | Soluble in Methanol | [2] |

| Flash Point | 108.257 °C | [2][3] |

| Vapor Pressure | 0.016 mmHg at 25°C | [2] |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine coupling.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will exhibit signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbon signals will show splitting due to carbon-fluorine coupling.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching, C-F stretching, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine.

Synthesis and Purification

This compound is typically synthesized via the esterification of 3-bromo-2-fluorobenzoic acid. A representative experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Equation:

Materials:

-

3-bromo-2-fluorobenzoic acid

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Methyl iodide (CH₃I)

-

Ethyl acetate

-

Deionized water

Procedure:

-

To a solution of 3-bromo-2-fluorobenzoic acid in N,N-dimethylformamide (DMF), add potassium carbonate.

-

Stir the mixture at room temperature.

-

Slowly add methyl iodide to the reaction mixture.

-

Continue stirring at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the presence of multiple reactive sites, allowing for a variety of chemical transformations. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1]

Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 3-position.[4][5][6] This reaction is a cornerstone in the synthesis of many pharmaceutical compounds.[5][6]

Diagram 1: Suzuki-Miyaura Coupling of this compound

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery: Synthesis of Dabrafenib

A prominent application of this compound is in the synthesis of Dabrafenib, a potent and selective inhibitor of BRAF kinase used in the treatment of certain types of cancer.[7][8] In the synthesis of Dabrafenib, this compound serves as a key starting material, undergoing a series of transformations including amination and subsequent coupling reactions to build the complex molecular architecture of the drug.[7][9]

Diagram 2: Role in Dabrafenib Synthesis

Caption: Synthetic pathway from this compound to Dabrafenib.

Stability and Handling

This compound is a stable compound under standard laboratory conditions. However, prolonged exposure to strong acids or bases can lead to hydrolysis of the ester functionality.[10] Thermally, halogenated benzoic acids and their esters can undergo decarboxylation at elevated temperatures.[8] It is recommended to store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

Safety Information

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[11][12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[12] All work should be conducted in a well-ventilated fume hood.[12]

Table 2: GHS Hazard Information

| Hazard Statement | Code |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Conclusion

This compound is a versatile and valuable building block for organic synthesis, with significant applications in the development of new pharmaceuticals. Its well-defined physical properties and predictable reactivity make it an attractive starting material for the construction of complex molecular architectures. As research in medicinal chemistry continues to advance, the demand for such strategically functionalized intermediates is expected to grow, further solidifying the importance of this compound in the field of drug discovery.

References

- Exploring this compound: Properties and Applic

- Processes for the preparation of dabrafenib. WO2016059548A1.

- Decarboxylation of halogenated benzoic acids or esters. GB2122190A.

- Processes for the preparation of dabrafenib. WO2016059548A1.

- 3-Bromo-2-fluorobenzoic acid methyl ester|206551-41-9 - LookChem. (URL not available)

- Exploring this compound: Properties and Applic

- 4 - The Royal Society of Chemistry. (URL not available)

- Methyl 2-bromo-4-fluorobenzo

- Methyl 3 Bromo 2 Fluorobenzoate, 99% at best price in Hyderabad | ID - IndiaMART. (URL not available)

- FDA Approves Tafinlar (dabrafenib mesylate, GSK 2118436) for Advanced Melanoma. (URL not available)

- Dabrafenib mesylate, GSK 2118436, ダブラフェニブ 达拉菲尼, An antineoplastic agent that inhibits BRAF kinase | New Drug Approvals. (URL not available)

- Preparation method of dabrafenib. CN103588767A.

- CAS 206551-41-9 | 2623-B-04 | MDL MFCD09261255 | Methyl 3-bromo-2-fluorobenzo

- 3-Bromo-2-fluorobenzoic acid methyl ester | 206551-41-9 - ChemicalBook. (URL not available)

- This compound | 206551-41-9 | FM64248 - Biosynth. (URL not available)

- 206551-41-9|Methyl 3-bromo-2-fluorobenzo

- This compound | 206551-41-9 - Sigma-Aldrich. (URL not available)

- The thermal decomposition of benzoic acid - ResearchG

- Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo. (URL not available)

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D

- Methyl 3-bromobenzoate | C8H7BrO2 | CID 12070 - PubChem. (URL not available)

- This compound | 206551-41-9 | Tokyo Chemical Industry (India) Pvt. Ltd. (URL not available)

- Degradation of benzoic acid and its derivatives in subcritical w

- Benzylic halogenation of alkylbenzoic acid esters. WO2000053564A2.

- Methyl-2-bromobenzoate - the NIST WebBook. (URL not available)

- This compound 206551-41-9 | Tokyo Chemical Industry Co., Ltd.(APAC). (URL not available)

- Methyl 3-bromo-2-fluorobenzo

- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.

- (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)

- The hydrolysis of 2-bromo-2-methylpropane - RSC Educ

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL not available)

- JEE (Advanced) 2026 Syllabus. (URL not available)

- Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. (URL not available)

- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (URL not available)

- This compound CAS NO.206551-41-9 - Echemi. (URL not available)

- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (URL not available)

Sources

- 1. 206551-41-9 | 3-Bromo-2-fluorobenzoic acid methyl ester [fluoromart.com]

- 2. 3-Bromo-2-fluorobenzoic acid methyl ester|206551-41-9|lookchem [lookchem.com]

- 3. innospk.com [innospk.com]

- 4. m.indiamart.com [m.indiamart.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]

- 8. GB2122190A - Decarboxylation of halogenated benzoic acids or esters - Google Patents [patents.google.com]

- 9. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]

- 10. zenodo.org [zenodo.org]

- 11. This compound | 206551-41-9 [sigmaaldrich.com]

- 12. echemi.com [echemi.com]

An In-Depth Technical Guide to Methyl 3-bromo-2-fluorobenzoate: Synthesis, Characterization, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Scaffolds

In the landscape of modern medicinal chemistry and materials science, halogenated organic molecules serve as indispensable building blocks. The unique electronic properties and steric profiles imparted by halogen atoms allow for the fine-tuning of molecular interactions, metabolic stability, and reactivity. Among these, Methyl 3-bromo-2-fluorobenzoate, a synthetically versatile intermediate, has garnered significant attention. Its strategic placement of bromine and fluorine atoms on the benzene ring offers orthogonal reactivity, making it a valuable scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its application in the development of targeted therapeutics.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 206551-41-9 | [1][2] |

| Molecular Formula | C₈H₆BrFO₂ | [2] |

| Molecular Weight | 233.03 g/mol | [2] |

| Appearance | White to pale yellow solid | [2] |

| Melting Point | 35-37 °C | [3] |

| Boiling Point | 255.391 °C at 760 mmHg | [2] |

| Density | 1.578 g/cm³ | [2] |

| Flash Point | 108.257 °C | [2] |

| Solubility | Soluble in methanol | [3] |

Safety and Handling:

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

GHS Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 3-bromo-2-fluorobenzoic acid.

Reaction Mechanism: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed nucleophilic acyl substitution reaction. The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[1][5][6]

-

Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen of the alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[1][5][6]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[1][5]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[1][5]

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[5]

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established laboratory procedures.

Materials:

-

3-bromo-2-fluorobenzoic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-2-fluorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure product.

Alternative Synthetic Routes

While Fischer esterification is common, other synthetic strategies can be employed, particularly for large-scale production or when starting from different precursors. One such route involves a multi-step synthesis starting from m-fluorobenzotrifluoride, which undergoes nitration, bromination, reduction, deamination, and finally hydrolysis to the carboxylic acid, followed by esterification.[7] Another potential route could involve the diazotization of a corresponding aniline derivative followed by a Sandmeyer-type reaction.

Spectroscopic Characterization

Confirmation of the chemical structure and purity of this compound is achieved through a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the methyl ester protons. The aromatic protons will appear as a multiplet in the range of δ 7.0-8.0 ppm, with coupling patterns influenced by both the bromine and fluorine substituents. The methyl ester protons will be a sharp singlet at approximately δ 3.9 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the ester will be observed downfield (around δ 165 ppm). The aromatic carbons will appear in the δ 110-140 ppm region, with their chemical shifts and C-F coupling constants providing valuable structural information.

-

IR (Infrared) Spectroscopy: The IR spectrum will show a strong absorption band for the C=O (carbonyl) stretch of the ester group, typically around 1720-1740 cm⁻¹. C-O stretching vibrations will be present in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be observed.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns will likely involve the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO).

Reactivity and Applications in Organic Synthesis

The unique arrangement of the bromo, fluoro, and methyl ester functional groups on the aromatic ring makes this compound a highly versatile building block in organic synthesis. The bromine atom serves as a handle for various cross-coupling reactions, while the fluorine atom can influence the electronic properties of the ring and serve as a site for nucleophilic aromatic substitution under certain conditions.

Cross-Coupling Reactions: A Gateway to Molecular Complexity

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds.[2]

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[8] This reaction is widely used to form biaryl structures, which are prevalent in many pharmaceutical agents.

Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.

Table 2: Representative Suzuki-Miyaura Coupling Reactions of Aryl Halides

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |

| 3-Bromobenzoic acid | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ (2) | Toluene/H₂O | 100 | 97 | [8] |

| 2-Bromoaniline | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 97 | [9] |

| 1-Bromo-4-(bromomethyl)benzene | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ (2) | Toluene/H₂O | 100 | 95 | [10] |

Application in the Synthesis of Dabrafenib

A notable application of this compound is in the synthesis of Dabrafenib, a potent and selective inhibitor of the BRAF kinase, which is used in the treatment of certain types of cancer.[11] While not a direct precursor, this compound is a key starting material for the synthesis of the crucial intermediate, methyl 3-amino-2-fluorobenzoate. This transformation is typically achieved through a nitration reaction followed by reduction of the nitro group to an amine.

Caption: Simplified workflow illustrating the role of this compound in the synthesis of Dabrafenib.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique substitution pattern allows for selective functionalization through a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The successful application of this intermediate in the synthesis of the targeted cancer therapeutic, Dabrafenib, underscores its importance in the development of novel and complex bioactive molecules. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for researchers and scientists aiming to leverage its full potential in their synthetic endeavors.

References

-

Fischer, E.; Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

- Google Patents. (2016). Processes for the preparation of dabrafenib. (WO2016059548A1).

- Google Patents. (2014). Preparation method of dabrafenib. (CN103588767A).

-

BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-bromobenzoate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-bromofluorobenzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28169–28173. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Vertex AI Search. (n.d.). Exploring this compound: Properties and Applications.

-

National Center for Biotechnology Information. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 23(15), 5896–5900. [Link]

-

MDPI. (2020). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 10(9), 1063. [Link]

-

ResearchGate. (2018). Selective palladium-catalyzed Suzuki-Miyaura coupling reaction. Tetrahedron Letters, 59(10), 948-952. [Link]

-

YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

-

NIST. (n.d.). Methyl-2-bromobenzoate. Retrieved from [Link]

- Google Patents. (2014). Preparation method for 2-bromo-3-fluorobenzoic acid. (WO2014071545A1).

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. innospk.com [innospk.com]

- 3. 3-Bromo-2-fluorobenzoic acid methyl ester | 206551-41-9 [amp.chemicalbook.com]

- 4. Dabrafenib synthesis - chemicalbook [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound | 206551-41-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Introduction: A Versatile Halogenated Building Block

An In-depth Technical Guide to Methyl 3-bromo-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on this compound, a pivotal chemical intermediate. As a senior application scientist, my objective is to provide not just data, but a deeper understanding of the compound's properties, synthesis, and reactivity, grounded in established chemical principles and its practical applications in the field. We will explore the causality behind its synthetic routes and its strategic importance in the development of complex molecules, particularly within medicinal chemistry.

This compound (CAS No. 206551-41-9) is a substituted aromatic ester that has garnered significant attention as a versatile building block in organic synthesis.[1] Its structure, featuring a trifunctionalized benzene ring with bromine, fluorine, and methyl ester groups, offers multiple reaction sites. This unique arrangement makes it an ideal precursor for constructing complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1][2][3]

The presence of both bromine and fluorine atoms on the aromatic ring enhances its utility. The bromine atom serves as an excellent handle for metal-catalyzed cross-coupling reactions, while the fluorine atom can significantly influence the physicochemical and biological properties of the final molecule, often improving metabolic stability and binding affinity.[1][4] Notably, this compound is a key intermediate in the synthesis of selective BRAF inhibitors, which are used in targeted cancer therapies.[5]

Physicochemical and Safety Profile

The physical properties of this compound are well-defined, ensuring its reliable performance in various chemical transformations. Purity levels are typically high (≥98-99%), making it suitable for sensitive synthetic applications.[1][5][6]

Table 1: Physicochemical Properties

| Property | Value | References |

| CAS Number | 206551-41-9 | [1][6][7] |

| Molecular Formula | C₈H₆BrFO₂ | [1][6][7][8] |

| Molecular Weight | 233.03 g/mol | [1][9][10] |

| Appearance | White to pale yellow solid, powder, or lump | [1][3][5] |

| Melting Point | 35 - 39 °C | [5][7][8][11] |

| Boiling Point | ~255.4 °C at 760 mmHg | [1][7] |

| Density | ~1.578 g/cm³ | [1][7] |

| Flash Point | ~108.3 °C | [1][7] |

| Solubility | Soluble in methanol | [7][11] |

| Refractive Index | ~1.531 | [1][7] |

Safety and Handling:

Proper handling is crucial due to the compound's potential hazards. It should be stored in a dry, well-sealed container at room temperature.[6][7][11]

Table 2: GHS Safety Information

| Identifier | Information | References |

| Signal Word | Warning | [6][11] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [6][11] |

| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | [6][11] |

Synthesis: Esterification of 3-bromo-2-fluorobenzoic Acid

The most common and efficient synthesis of this compound involves the esterification of its corresponding carboxylic acid precursor, 3-bromo-2-fluorobenzoic acid. The following protocol is a self-validating system, where reaction completion can be monitored by Thin Layer Chromatography (TLC).

Experimental Protocol: Methyl Esterification

-

Reagent Preparation: To a 100 mL round-bottom flask, add 3-bromo-2-fluorobenzoic acid (1.0 eq), potassium carbonate (K₂CO₃, ~1.0 eq), and anhydrous N,N-dimethylformamide (DMF).[12]

-

Reaction Initiation: Slowly add iodomethane (CH₃I, ~1.0 eq) to the stirring mixture at room temperature.[12]

-

Reaction Monitoring: Allow the reaction to stir at room temperature for approximately 16 hours.[12] Monitor the consumption of the starting carboxylic acid using TLC (e.g., with a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the acid spot and the appearance of a new, less polar spot indicates product formation.

-

Workup and Isolation: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the DMF.[12]

-

Purification: Dissolve the crude residue in ethyl acetate, filter again if necessary, and concentrate under reduced pressure. The resulting product can often be used without further purification, or it can be purified by column chromatography on silica gel if required.[12]

Causality and Experimental Choices:

-

Base (K₂CO₃): Potassium carbonate is a mild inorganic base used to deprotonate the carboxylic acid. This forms the carboxylate anion, a much more potent nucleophile than the neutral carboxylic acid, which is essential for the subsequent reaction with the electrophile.

-

Electrophile (CH₃I): Iodomethane is an excellent methylating agent for the Sₙ2 reaction. The iodide is a superb leaving group, facilitating a rapid and clean reaction with the carboxylate nucleophile.

-

Solvent (DMF): DMF is a polar aprotic solvent. It effectively dissolves the ionic intermediates (carboxylate salt) while not participating in the reaction itself. Its aprotic nature ensures that the nucleophilicity of the carboxylate anion is maximized.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Structural Elucidation: A Spectroscopic Perspective

While specific spectra are proprietary to manufacturers, the structure of this compound can be unequivocally confirmed using standard spectroscopic techniques. The following are the expected spectral characteristics based on its molecular structure and established principles.

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |

| ¹H NMR | -OCH₃ (singlet) | ~3.9 ppm | Typical range for ester methyl protons. |

| Aromatic H (multiplets) | 7.2 - 8.0 ppm | Protons on an electron-deficient aromatic ring, split by neighboring protons and fluorine. | |

| ¹³C NMR | C =O (ester) | ~164 ppm | Characteristic carbonyl carbon of an aromatic ester. |

| Ar-C -F | 158 - 162 ppm (doublet) | Carbon directly attached to fluorine, showing a large ¹JCF coupling constant. | |

| Ar-C -Br | ~115 ppm | Carbon attached to bromine, shielded relative to other aromatic carbons. | |

| -OCH₃ | ~52 ppm | Typical shift for an ester methyl carbon. | |

| IR | C=O Stretch | 1720 - 1740 cm⁻¹ | Strong, sharp absorption characteristic of an ester carbonyl group. |

| C-O Stretch | 1250 - 1300 cm⁻¹ | Strong absorption for the ester C-O bond. | |

| C-F Stretch | 1000 - 1100 cm⁻¹ | Characteristic absorption for an aryl-fluorine bond. | |

| Mass Spec | Molecular Ion (M⁺) | m/z 232 & 234 | Shows a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) with a ~1:1 intensity ratio. |

Reactivity and Applications in Drug Discovery

The synthetic value of this compound stems from its distinct reactive sites, which can be addressed selectively to build molecular complexity.

-

Aromatic Ring: The electron-withdrawing nature of the substituents makes the ring amenable to nucleophilic aromatic substitution (SₙAr), although this is less common than transformations at the bromine site.

-

Bromine Atom: This is the most versatile functional group for synthetic elaboration. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[1][3] This allows for the facile formation of C-C, C-N, and C-O bonds, enabling the connection of this building block to other fragments of a target molecule.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other derivatizations. It can also be reduced to a primary alcohol.

Diagram 2: Reactivity Map

Caption: Key reaction pathways for this compound.

A prime example of its application is in the synthesis of Dabrafenib, a potent and selective inhibitor of mutated BRAF kinase. The core structure of the drug is assembled using this intermediate, highlighting its importance in accessing complex, biologically active molecules.[5]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in chemical synthesis. Its well-defined physical properties, straightforward synthesis, and, most importantly, its versatile reactivity make it an indispensable resource for researchers in drug discovery and materials science. Understanding its core characteristics and the principles behind its application allows scientists to strategically incorporate it into synthetic designs to accelerate the development of novel and impactful molecules.

References

-

Exploring this compound: Properties and Applications . Okchem. [Link]

-

3-Bromo-2-fluorobenzoic acid methyl ester|206551-41-9 . LookChem. [Link]

-

Methyl 3-bromobenzoate | C8H7BrO2 | CID 12070 . PubChem. [Link]

-

Methyl 3 Bromo 2 Fluorobenzoate, 99% . IndiaMART. [Link]

-

The Role of Methyl 2-(bromomethyl)-3-fluorobenzoate in Modern Organic Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. indiamart.com [indiamart.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 206551-41-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound | 206551-41-9 [sigmaaldrich.com]

- 7. 3-Bromo-2-fluorobenzoic acid methyl ester|206551-41-9|lookchem [lookchem.com]

- 8. CAS 206551-41-9 | 2623-B-04 | MDL MFCD09261255 | this compound | SynQuest Laboratories [synquestlabs.com]

- 9. This compound - CAS:206551-41-9 - Sunway Pharm Ltd [3wpharm.com]

- 10. 206551-41-9|this compound|BLD Pharm [bldpharm.com]

- 11. 3-Bromo-2-fluorobenzoic acid methyl ester | 206551-41-9 [amp.chemicalbook.com]

- 12. 3-Bromo-2-fluorobenzoic acid methyl ester | 206551-41-9 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Methyl 3-bromo-2-fluorobenzoate

Abstract

Methyl 3-bromo-2-fluorobenzoate is a key halogenated aromatic compound, serving as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring bromine and fluorine atoms on a benzoate framework, provides unique reactivity for constructing complex molecules.[1][3] This guide provides a comprehensive overview of the principal synthetic routes to this compound, designed for researchers, chemists, and professionals in drug development. We will explore the underlying chemical principles, provide detailed experimental protocols, and offer a comparative analysis of the methodologies to inform strategic synthetic planning.

Introduction and Strategic Importance

This compound (CAS RN: 206551-41-9) is a valuable building block in organic synthesis.[1] The presence of three distinct functional groups—an ester, a fluorine atom, and a bromine atom—on the aromatic ring allows for a wide range of subsequent chemical transformations. The bromine atom, in particular, serves as a versatile handle for cross-coupling reactions such as Suzuki or Heck couplings, which are fundamental for creating carbon-carbon bonds in complex molecular architectures.[1][3]

The fluorine atom imparts unique properties to molecules, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This makes fluorinated compounds highly sought after in medicinal chemistry.[4] Notably, this compound and its parent acid are crucial intermediates in the synthesis of Dabrafenib, a BRAF kinase inhibitor used in targeted cancer therapies.[5][6]

This guide will focus on the most practical and scientifically robust methods for synthesizing this compound, primarily focusing on two logical pathways:

-

Pathway A: Synthesis of the precursor acid, 3-bromo-2-fluorobenzoic acid, followed by esterification.

-

Pathway B: Direct manipulation of a pre-existing methyl benzoate derivative.

Retrosynthetic Analysis and Key Pathways

A logical retrosynthetic approach to this compound reveals two primary disconnection points, leading to the main synthetic strategies detailed in this guide.

Caption: Retrosynthetic analysis of this compound.

Synthesis Route I: Esterification of 3-bromo-2-fluorobenzoic Acid

This is arguably the most direct and common approach, contingent on the availability of the parent carboxylic acid. The synthesis is a two-stage process: first, the synthesis of 3-bromo-2-fluorobenzoic acid, followed by its esterification.

Synthesis of 3-bromo-2-fluorobenzoic Acid (Precursor)

Two primary methods exist for the synthesis of the carboxylic acid precursor.

The Sandmeyer reaction is a classic and reliable method for introducing a halide into an aromatic ring starting from a primary aromatic amine.[7] The process involves the diazotization of an aminobenzoic acid, followed by a copper(I) bromide-mediated substitution.[7][8]

Mechanism Overview:

-

Diazotization: The primary amine (e.g., 3-amino-2-fluorobenzoic acid) is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0–5 °C) to form a highly reactive diazonium salt.[9][10]

-

Substitution: The diazonium salt undergoes a single-electron transfer (SET) from a copper(I) catalyst.[11] This generates an aryl radical with the loss of nitrogen gas (N₂), a thermodynamically favorable process. The aryl radical then abstracts a bromine atom from the copper(II) bromide species, yielding the final product and regenerating the Cu(I) catalyst.[11]

Caption: Workflow for the Sandmeyer synthesis of the precursor acid.

This method involves the use of organolithium chemistry. It starts with 1-bromo-2-fluorobenzene and utilizes a strong base to deprotonate the position ortho to the fluorine atom, followed by quenching with carbon dioxide.

Mechanism Overview: The fluorine atom is a stronger ortho-directing group for lithiation than bromine.

-

Lithiation: A strong base, typically lithium diisopropylamide (LDA), selectively removes the proton at the C3 position (ortho to fluorine) of 1-bromo-2-fluorobenzene at very low temperatures (-78 °C).[6]

-

Carboxylation: The resulting aryllithium intermediate is a powerful nucleophile that readily attacks solid carbon dioxide (dry ice), forming a lithium carboxylate salt upon quenching.

-

Acidification: Acidic workup protonates the carboxylate to yield the final carboxylic acid product.[6]

Esterification Protocol

Once 3-bromo-2-fluorobenzoic acid is obtained, it can be converted to its methyl ester via several standard methods. Fischer esterification is the most common.

Principle: Fischer Esterification This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[12] A strong acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (methanol). The subsequent loss of a water molecule yields the ester. To drive the equilibrium toward the product, an excess of methanol is typically used, or water is removed as it is formed.[12]

Detailed Experimental Protocol (Fischer Esterification):

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 3-bromo-2-fluorobenzoic acid (1.0 eq).

-

Reagents: Add an excess of anhydrous methanol (e.g., 10-20 eq) to act as both the solvent and reagent.

-

Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.[13] Further purification can be achieved by column chromatography if necessary.

An alternative, milder method involves reacting the acid with iodomethane in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.[13] This method avoids strong acids and high temperatures, offering an 89.5% yield.[13]

Comparative Analysis of Synthesis Routes

The choice of synthetic route depends on factors such as starting material availability, cost, scale, and safety considerations.

| Parameter | Route I: Esterification | Route IIa: Sandmeyer (for precursor) | Route IIb: DoM (for precursor) |

| Starting Material | 3-bromo-2-fluorobenzoic acid | 3-amino-2-fluorobenzoic acid | 1-bromo-2-fluorobenzene |

| Key Reagents | Methanol, H₂SO₄ (or MeI, K₂CO₃) | NaNO₂, HBr, CuBr | LDA, CO₂ (dry ice) |

| Typical Yield | >90% (for esterification step)[13] | Good to high | 64%[6] |

| Pros | High-yielding final step, simple procedure. | Reliable, well-established reaction. Tolerates various functional groups.[11] | Good regioselectivity due to directed metalation. |

| Cons | Requires synthesis of the precursor acid. | Diazonium salts can be unstable. Low temperatures required.[10] | Requires cryogenic temperatures (-78 °C) and strictly anhydrous conditions. Use of strong organolithium bases. |

| Scalability | Excellent | Good, but requires careful temperature control. | Challenging due to cryogenic conditions and handling of pyrophoric reagents. |

Conclusion

The synthesis of this compound is most practically achieved through a two-step sequence involving the initial preparation of 3-bromo-2-fluorobenzoic acid, followed by a high-yielding esterification. For the synthesis of the precursor acid, the Sandmeyer reaction offers a robust and scalable method, while the Directed ortho-Metalation route provides an alternative with excellent regiocontrol, albeit with more demanding experimental conditions. The choice between these pathways will ultimately be guided by the specific constraints and capabilities of the laboratory or production facility. This guide provides the foundational knowledge and practical protocols necessary for researchers to make informed decisions and successfully synthesize this valuable chemical intermediate.

References

- Vertex AI Search, 3-Bromo-2-fluorobenzoic Acid: Comprehensive Overview and Applic

- Biosynth, 3-Bromo-2-fluorobenzoic acid | 161957-56-8. Retrieved January 12, 2026.

- BenchChem, Byproduct formation in the synthesis of 2-Bromo-5-fluorobenzoic acid. Retrieved January 12, 2026.

- ChemicalBook, 3-Bromo-2-fluorobenzoic acid | 161957-56-8. Retrieved January 12, 2026.

- ChemicalBook, 3-Bromo-2-fluorobenzoic acid methyl ester | 206551-41-9. Retrieved January 12, 2026.

- Unknown Source, Exploring this compound: Properties and Applic

- Biosynth, this compound | 206551-41-9. Retrieved January 12, 2026.

- BenchChem, Technical Support Center: Synthesis of 2-Bromo-5-fluorobenzoic Acid. Retrieved January 12, 2026.

- Unknown Source, The Impact of Fluorine and Bromine in 2-Bromo-4-fluorobenzoic Acid for Synthesis. Retrieved January 12, 2026.

- Wikipedia, Sandmeyer reaction. Retrieved January 12, 2026.

- Chem-Impex, Methyl 3-bromo-2-fluorobenzo

- Organic Chemistry Portal, Sandmeyer Reaction. Retrieved January 12, 2026.

- Tokyo Chemical Industry (India) Pvt. Ltd., this compound | 206551-41-9. Retrieved January 12, 2026.

- J&K Scientific LLC, Sandmeyer Reaction. Retrieved January 12, 2026.

- Unknown Source, The Role of 4-Bromo-2-fluorobenzoic Acid in Pharmaceutical Synthesis. Retrieved January 12, 2026.

- Organic Chemistry Portal, Diazotis

- BenchChem, Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing 2-Amino-3-chlorobenzoic Acid. Retrieved January 12, 2026.

- Truman ChemLab, Fischer Esterification of 3-ntrobenzoic acid 2017. Retrieved January 12, 2026.

Sources

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. 3-Bromo-2-fluorobenzoic acid | 161957-56-8 [chemicalbook.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. Diazotisation [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. jk-sci.com [jk-sci.com]

- 12. chemlab.truman.edu [chemlab.truman.edu]

- 13. 3-Bromo-2-fluorobenzoic acid methyl ester | 206551-41-9 [chemicalbook.com]

An In-Depth Technical Guide to the Safe Handling of Methyl 3-bromo-2-fluorobenzoate

Introduction: Methyl 3-bromo-2-fluorobenzoate (CAS No. 206551-41-9) is a halogenated aromatic ester that serves as a critical intermediate and building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring both bromine and fluorine substituents on the benzoate ring, makes it highly valuable for creating carbon-carbon bonds through cross-coupling reactions like Suzuki and Heck couplings.[1] However, the same reactivity and chemical properties that make this compound synthetically useful also necessitate a thorough understanding and implementation of rigorous safety and handling protocols. This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for managing this compound safely throughout its lifecycle in the laboratory, from receipt to disposal.

Section 1: Compound Profile and Hazard Identification

A foundational principle of laboratory safety is a complete understanding of the material's intrinsic properties and hazards. This section details the physicochemical characteristics and the official hazard classification of this compound.

Physicochemical Properties

The compound is a solid at room temperature with a relatively high flash point, indicating it is not highly flammable but can become combustible at elevated temperatures.[1][2][3] Its solubility in methanol suggests compatibility with polar organic solvents.[2][3]

| Property | Value | Source(s) |

| CAS Number | 206551-41-9 | [1][2][3] |

| Molecular Formula | C₈H₆BrFO₂ | [1][2] |

| Molecular Weight | ~233.03 g/mol | [1][4] |

| Appearance | White to pale yellow/cream solid or powder | [1][3] |

| Melting Point | 35 - 39 °C | [2][3] |

| Boiling Point | ~255 °C @ 760 mmHg | [1][2][3] |

| Density | ~1.578 g/cm³ | [1][2] |

| Flash Point | ~108 °C | [1][2][3] |

| Solubility | Soluble in methanol | [2][3] |

GHS Hazard Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary risks are irritation to the skin, eyes, and respiratory system.[4][5][6] While not consistently classified, some suppliers also note it may be harmful if swallowed.[7][8]

| GHS Classification | |

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[3][5] H319: Causes serious eye irritation.[3][5] H335: May cause respiratory irritation.[4][5] |

| Precautionary Statements | P261: Avoid breathing dust/fume.[5] P280: Wear protective gloves/eye protection/face protection.[3][5] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][5] |

Section 2: A Framework for Risk Mitigation: The Hierarchy of Controls

Effective risk management is not solely reliant on personal protective equipment (PPE). A systematic approach, known as the Hierarchy of Controls, prioritizes strategies that offer higher levels of protection. This framework is essential for designing safe experimental workflows involving this compound.

-

Expertise & Experience Insight:

-

Elimination/Substitution: In the context of drug development, eliminating a key intermediate like this is often not feasible. Substitution may be possible, but any alternative would require its own comprehensive risk assessment.

-

Engineering Controls: This is the most critical control point for handling this compound. All manipulations of solid this compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

-

Administrative Controls: These are procedural safeguards. Key controls include developing detailed Standard Operating Procedures (SOPs) for all experiments, conducting thorough risk assessments before starting new work, and ensuring all personnel receive documented training on the specific hazards and handling procedures.

-

Personal Protective Equipment (PPE): PPE is the final barrier of protection and is non-negotiable.

-

Recommended Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound.

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile gloves | Provides chemical resistance. Check for tears before use and replace immediately if contaminated. |

| Eye Protection | Chemical safety goggles or safety glasses with side shields | Protects against splashes and airborne dust particles, addressing the H319 "serious eye irritation" hazard.[3][5] |

| Face Protection | Face shield (in addition to goggles) | Required when there is a significant risk of splashing (e.g., transferring large quantities or working with heated solutions). |

| Body Protection | Flame-resistant laboratory coat | Protects skin from contact and contamination. Must be kept fully buttoned. |

| Respiratory | Not required if handled in a fume hood | If a fume hood is not available or fails, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/particulates would be necessary. Use requires prior training and fit-testing. |

Section 3: Standard Operating Protocols

Adherence to validated protocols is paramount for ensuring both experimental integrity and personnel safety. The following workflow and procedures represent best practices for the laboratory lifecycle of this compound.

Protocol 1: Weighing and Dispensing Solid Compound

Objective: To accurately and safely weigh a required amount of solid this compound. Location: Inside a certified chemical fume hood.

-

Preparation: Don all required PPE as listed in Section 2. Place an analytical balance inside the fume hood or have a weigh boat ready for transfer.

-

Staging: Place the stock container, a secondary container (e.g., a beaker or flask), a clean spatula, and a labeled waste bag inside the fume hood.

-

Dispensing: Open the stock container. Using the spatula, carefully transfer an approximate amount of the solid to the weigh boat or secondary container. Avoid generating dust.[5]

-

Weighing: Close the stock container immediately. Obtain the precise weight of the transferred solid.

-

Cleanup: Carefully clean the spatula. Place any contaminated items (e.g., weigh paper, disposable gloves) into the labeled hazardous waste bag.

-

Finalization: Securely close the secondary container with the weighed compound. Ensure the stock container is tightly sealed before returning it to storage.[5]

Protocol 2: Storage and Incompatibility

Trustworthiness: Proper storage is a self-validating system; it prevents degradation of the chemical and mitigates risks of accidental reaction or exposure.

-

Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[1][6][10]

-

Container: Keep the container tightly closed and properly labeled.[5][6][10]

-

Segregation: Store away from incompatible materials, such as strong oxidizing agents and bases, to prevent hazardous reactions.[5][10] Also, keep it separate from food and drink.[5]

-

Security: Where possible, store in a locked cabinet or area to restrict access to authorized personnel.[5][6]

Section 4: Emergency Response Procedures

Preparedness is the key to mitigating the consequences of an accident. All personnel must be familiar with these procedures before beginning work.

Protocol 3: Managing a Minor Spill (<5 grams)

Definition: A minor spill is a small quantity that can be safely managed by trained laboratory personnel without risk of significant exposure or hazard.

-

Alert & Secure: Immediately alert personnel in the vicinity.[11] Secure the area to prevent others from entering.

-

Assess: Quickly assess the situation. If the spill involves volatile substances or there is any doubt about safety, evacuate and treat it as a major spill.

-

PPE: Don appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.[11][12]

-

Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[12]

-

Cleanup: Using non-sparking tools, carefully sweep the absorbent material and spilled compound into a designated, labeled hazardous waste container.[5][11] Avoid creating dust.

-

Decontaminate: Clean the spill surface with a cloth dampened with a mild detergent and water solution.[11] Place the cleaning materials into the hazardous waste container.

-

Dispose: Seal the waste container and arrange for pickup by the institution's environmental health and safety (EHS) office.

-

Report: Report the incident to the laboratory supervisor.

For a major spill (>5 grams, or any spill outside of a containment area), the procedure is simple: Evacuate the area immediately, alert others, and call emergency responders or the institutional EHS office.[12][13] Do not attempt to clean it up.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek immediate medical attention. | [6][10] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and running water for at least 15 minutes. If skin irritation occurs, seek medical attention. | [3][5][11] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention. | [3][5][12] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. | [5][9] |

Section 5: Waste Management and Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

-

Classification: The waste should be classified as halogenated organic waste .[14]

-

Collection: Use a designated, leak-proof, and clearly labeled waste container. Never mix this waste with other waste streams unless explicitly permitted by your EHS office.

-

Storage: Keep the waste container sealed and stored in a designated satellite accumulation area within the laboratory.

-

Disposal: Final disposal must be handled by a licensed hazardous waste management company. The most common method for brominated organic compounds is high-temperature incineration at a facility equipped with advanced emission control systems (e.g., scrubbers) to neutralize hazardous byproducts like hydrogen bromide.[15][16] Under no circumstances should this chemical or its waste be disposed of down the drain.[5]

Conclusion

This compound is an indispensable tool in modern chemical synthesis. Its effective use hinges on a culture of safety that prioritizes risk assessment, containment, and preparedness. By understanding the compound's hazards and rigorously applying the engineering controls, protocols, and emergency procedures outlined in this guide, researchers can confidently and safely leverage its synthetic potential. The core principles remain constant: assess the risk, control the hazard, protect the individual, and prepare for the unexpected.

References

-

Exploring this compound: Properties and Applications. (n.d.). Gesan. [Link]

-

3-Bromo-2-fluorobenzoic acid methyl ester|206551-41-9. (n.d.). LookChem. [Link]

-

What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response. [Link]

-

Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December). U.S. Environmental Protection Agency. [Link]

-

Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022. (n.d.). PubChem. [Link]

-

Best Practices for Emergency Spill Response. (2024, June 28). ACTenviro. [Link]

-

Bromine water - disposal. (n.d.). Chemtalk - #1 Science Forum For Lab Technicians. [Link]

-

Procedure for Chemical Spills. (n.d.). Ajman University. [Link]

-

Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. [Link]

-

HAZMAT Spill Response Procedures. (n.d.). Ion Science UK. [Link]

-

Bromine in waste incineration: partitioning and influence on metal volatilisation. (2006). PubMed. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. 3-Bromo-2-fluorobenzoic acid methyl ester|206551-41-9|lookchem [lookchem.com]

- 3. 3-Bromo-2-fluorobenzoic acid methyl ester | 206551-41-9 [amp.chemicalbook.com]

- 4. This compound | 206551-41-9 | FM64248 [biosynth.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. echemi.com [echemi.com]

- 7. Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. Procedure for Chemical Spills | Emergency Response Procedure | Emergencies and Incidents [ajman.ac.ae]

- 13. ionscience.com [ionscience.com]

- 14. chemtalk.com.au [chemtalk.com.au]

- 15. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

- 16. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Reactivity of Ortho-Fluorinated Bromobenzoates

Introduction: The Strategic Importance of Ortho-Fluorinated Bromobenzoates

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design.[1][2][3][4] Aryl fluorides, in particular, are prized for their ability to modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][5][6] Among these valuable building blocks, ortho-fluorinated bromobenzoates represent a class of uniquely versatile reagents. Their reactivity is governed by a fascinating interplay of electronic and steric effects conferred by the substituents on the aromatic ring.

This technical guide provides an in-depth exploration of the reactivity of ortho-fluorinated bromobenzoates, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the nuanced reactivity of these compounds, examining key transformations and the mechanistic principles that underpin them. This guide is structured to provide not just protocols, but a deeper understanding of the causality behind experimental choices, empowering scientists to harness the full potential of these powerful synthetic intermediates.

Section 1: The Duality of Reactivity: A Tale of Two Halogens and an Ester

The reactivity of ortho-fluorinated bromobenzoates is primarily dictated by the distinct nature of the three key functional groups:

-

The Bromo Substituent: The carbon-bromine bond is the most labile site for many transformations, particularly palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in such reactions generally follows the trend I > Br > Cl > F, making the C-Br bond the primary target for oxidative addition to a low-valent metal center.[7]

-

The Ortho-Fluoro Substituent: Fluorine's high electronegativity exerts a powerful electron-withdrawing inductive effect (-I effect).[8] This effect has two major consequences:

-

The Benzoate Ester: The ester group is a moderately electron-withdrawing group that can also influence the electronic properties of the aromatic ring. Crucially, it is susceptible to nucleophilic attack, a factor that must be considered when using organometallic reagents such as Grignard or organolithium species.

This unique combination of functional groups allows for a diverse range of selective transformations, which we will explore in the subsequent sections.

Section 2: Navigating the Landscape of Organometallic Intermediates: Ortho-Lithiation vs. Halogen-Metal Exchange

The reaction of ortho-fluorinated bromobenzoates with strong organolithium bases presents a critical regiochemical choice between directed ortho-metalation (DoM) and halogen-metal exchange.

-

Directed Ortho-Metalation (DoM): The fluorine atom can act as a directing group, coordinating to the lithium cation and directing the base to deprotonate the adjacent C-H bond.[9][13][14][15] This pathway leads to an aryllithium species with the lithium positioned between the fluorine and the ester group.

-

Halogen-Metal Exchange: The high reactivity of the C-Br bond with organolithiums can lead to a rapid exchange of bromine for lithium.[16] This process is often kinetically favored over DoM, especially at low temperatures.

The outcome of this competition is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. Generally, halogen-metal exchange is the more prevalent pathway for aryl bromides.[16]

Caption: Competing pathways for the reaction of ortho-fluorinated bromobenzoates with organolithium reagents.

Section 3: Precision in Bond Formation: Palladium-Catalyzed Cross-Coupling Reactions

The selective reactivity of the C-Br bond in the presence of a C-F bond makes ortho-fluorinated bromobenzoates excellent substrates for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. In the case of ortho-fluorinated bromobenzoates, the reaction proceeds selectively at the C-Br position. The electron-withdrawing nature of the ortho-fluoro and ester groups can influence the rate of oxidative addition, the first step in the catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 92 | [17] |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | 95 | [17] |

| 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 90 | 88 | [18][19][20] |

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 2-bromo-6-fluorobenzoate with Phenylboronic Acid

-

To a flame-dried Schlenk flask, add methyl 2-bromo-6-fluorobenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

-

Add degassed toluene (5 mL) and water (1 mL).

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[21][22][23][24] This reaction is highly effective for ortho-fluorinated bromobenzoates, enabling the introduction of a wide range of primary and secondary amines at the C-Br position. The choice of ligand for the palladium catalyst is crucial for achieving high yields and accommodating sterically hindered or electronically diverse amines.[21]